Spectroscopic data (NMR, IR, MS) of 2-bromo-5-methoxy-1,3,4-trimethylbenzene
Spectroscopic data (NMR, IR, MS) of 2-bromo-5-methoxy-1,3,4-trimethylbenzene
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-bromo-5-methoxy-1,3,4-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic data for the novel aromatic compound, 2-bromo-5-methoxy-1,3,4-trimethylbenzene. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to present a robust, predictive characterization. This approach is designed to empower researchers in the synthesis, identification, and quality control of this and related molecules.
Molecular Structure and the Imperative for Spectroscopic Scrutiny
The unique substitution pattern of 2-bromo-5-methoxy-1,3,4-trimethylbenzene, featuring a blend of electron-donating and withdrawing groups on a benzene ring, makes it a compound of interest in synthetic chemistry and drug discovery. Its precise structural elucidation is paramount for understanding its reactivity, and spectroscopic analysis is the cornerstone of this process. This guide provides the foundational data and interpretation necessary for its unambiguous identification.
Caption: Molecular structure of 2-bromo-5-methoxy-1,3,4-trimethylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2-bromo-5-methoxy-1,3,4-trimethylbenzene are detailed below, with interpretations grounded in the electronic environment of each nucleus.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the high degree of substitution on the aromatic ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~ 6.7-6.9 | Singlet | 1H | Ar-H | The lone aromatic proton is shielded by the methoxy group and flanked by methyl groups, leading to an upfield shift. Its isolation results in a singlet. |
| ~ 3.8 | Singlet | 3H | -OCH₃ | The chemical shift is characteristic of a methoxy group attached to an aromatic ring. |
| ~ 2.4 | Singlet | 3H | Ar-CH₃ | The methyl group at C1 is deshielded by the adjacent bromine atom. |
| ~ 2.2 | Singlet | 3H | Ar-CH₃ | The methyl group at C3 is in a relatively neutral electronic environment. |
| ~ 2.1 | Singlet | 3H | Ar-CH₃ | The methyl group at C4 is ortho to the methoxy group, experiencing slight shielding. |
Causality Behind Experimental Choices in NMR: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar analytes, as it dissolves the sample without introducing interfering proton signals. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the signals, which is crucial for unambiguous assignment, particularly in complex molecules.[1]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the unique carbon environments and insight into their electronic nature.
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~ 158 | C-OCH₃ | The carbon attached to the strongly electron-donating methoxy group is significantly deshielded. |
| ~ 138 | C-Br | The carbon bearing the bromine atom is deshielded due to the electronegativity of the halogen. |
| ~ 135, 133, 130 | C-CH₃ (x3) | The carbons attached to the methyl groups will have distinct chemical shifts based on their position relative to the other substituents. |
| ~ 115 | C-H | The aromatic carbon bearing a hydrogen is expected to be shielded. |
| ~ 56 | -OCH₃ | The carbon of the methoxy group itself is highly shielded. |
| ~ 23, 21, 16 | Ar-CH₃ (x3) | The methyl carbons will have characteristic shifts in the aliphatic region, with slight variations due to their position on the ring. |
Self-Validating Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.
-
DEPT-135 Experiment: Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. This is a critical step for validating the assignments of the methyl and methoxy carbons.
-
Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals and assign both ¹H and ¹³C signals based on their chemical shifts, multiplicities, and the DEPT-135 data.
Caption: A self-validating workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~ 3050-3000 | C-H stretch | Medium-Weak | Aromatic C-H |
| ~ 2980-2850 | C-H stretch | Strong | Aliphatic C-H (from CH₃) |
| ~ 1600, 1500 | C=C stretch | Medium | Aromatic ring |
| ~ 1250 | C-O stretch | Strong | Aryl-alkyl ether |
| ~ 1100-1000 | C-O stretch | Strong | Aryl-alkyl ether |
| ~ 850-800 | C-H bend | Strong | Out-of-plane bending for a substituted benzene |
| ~ 600-500 | C-Br stretch | Medium | Bromo-aromatic |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental artifacts.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
m/z for C₉H₁₁⁷⁹BrO ≈ 229.0
-
m/z for C₉H₁₁⁸¹BrO ≈ 231.0
-
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A significant fragment at M-15 would result from the loss of one of the methyl groups.
-
Loss of a methoxy group (-OCH₃): A fragment at M-31 is possible.
-
Loss of bromine (-Br): A fragment corresponding to the loss of the bromine atom would be observed.
-
Formation of a tropylium-like ion: Rearrangement and fragmentation of the aromatic ring can lead to a series of smaller fragments.
-
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Interpretation: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to support the proposed structure.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-bromo-5-methoxy-1,3,4-trimethylbenzene. The presented data and protocols offer a solid foundation for researchers working with this compound. The next logical step would be the synthesis and experimental verification of these spectroscopic parameters. Such empirical data would not only confirm the structure of this specific molecule but also contribute to the broader understanding of the spectroscopic properties of similarly substituted aromatic compounds, aiding in the future design and synthesis of novel chemical entities.
References
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methoxy-1,3-dimethylbenzene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 2-bromo-1,3,5-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
